molecular formula C16H18N2 B1604790 1,4-Diphenylpiperazine CAS No. 613-39-8

1,4-Diphenylpiperazine

Cat. No. B1604790
CAS RN: 613-39-8
M. Wt: 238.33 g/mol
InChI Key: LLZRSOPHIGKISM-UHFFFAOYSA-N
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Description

1,4-Diphenylpiperazine is a chemical compound with the molecular formula C16H18N2 . It is also known as RA-7 and acts as a potent and selective antagonist at the 5HT7 serotonin receptor .


Synthesis Analysis

The synthesis of this compound involves reductive amination of piperazine or N-diphenylmethylpiperazine . This process results in the formation of three novel N,N′-disubstituted piperazines .


Molecular Structure Analysis

The structure of this compound was determined and it crystallized in the orthorhombic space group Pbca . The parameters of the structure are a = 8.6980(7), b = 8.4287(7), c = 17.6359(15), V = 1292.94(19), Z = 4 .


Chemical Reactions Analysis

The chemical reactions of this compound involve its use as a ligand in metal complexes . It forms the basis of various natural products that exhibit favorable pharmacological properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.3275 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Analysis and Identification

1,4-Diphenylpiperazine can be accurately identified and quantified through titration in acetic anhydride with perchloric acid. The method yields well-defined inflection points, making it a reliable approach for analyzing this compound in various contexts, such as in the synthesis of other chemicals where it may appear as a by-product (Hurst, 1961).

Medical and Pharmacological Research

  • Dipfluzine, a novel calcium channel blocker synthesized from this compound, has demonstrated effectiveness in inhibiting platelet aggregation and thrombus formation, suggesting its potential use in preventing blood clot-related conditions (Wang & He, 1994).
  • Novel diphenylpiperazine derivatives exhibit significant inhibitory activity against T-type calcium channels, indicating their potential for treating conditions like neuropathic pain (Kam et al., 2010).

Chemical Synthesis and Structural Analysis

  • The synthesis and structural analysis of novel diphenylpiperazine 1,2,3-triazole derivatives have been explored, revealing their potential applications in antibacterial, antifungal, and cytotoxic activities (Gan et al., 2018).
  • Research into the crystal structures of N,N′-Disubstituted Piperazines, including this compound, has provided valuable insights into their molecular configurations, aiding in the development of new chemical compounds (Safko & Pike, 2012).

Drug Metabolism and Pharmacokinetics

  • The metabolism of dipfluzine, a diphenylpiperazine derivative, has been studied in rat liver microsomes, contributing to our understanding of its pharmacokinetics and potential therapeutic applications in cerebral vascular diseases (Guo et al., 2012).

Novel Drug Synthesis

  • Research on the synthesis of novel diphenylpiperazine compounds has led to the discovery of potential pharmacotherapeutics for treating disorders like methamphetamine use, showcasing the versatility of this compound in drug development (Nickell et al., 2016).

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

1,4-Diphenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of substrates processed by these enzymes . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse outcomes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . Toxic effects at high doses can include liver and kidney damage, as well as disruptions in normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity of their own . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, it may be actively transported into certain organelles or bind to intracellular proteins that facilitate its movement within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . For instance, this compound may be localized to the mitochondria, where it can impact mitochondrial metabolism and energy production .

properties

IUPAC Name

1,4-diphenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZRSOPHIGKISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210196
Record name 1,4-Diphenylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

613-39-8
Record name 1,4-Diphenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Diphenylpiperazine
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Record name 1,4-Diphenylpiperazine
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Record name 1,4-Diphenylpiperazine
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Record name 1,4-diphenylpiperazine
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Record name 1,4-DIPHENYLPIPERAZINE
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Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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